Cas no 35661-38-2 (Fmoc-DL-Ala-OH)

Fmoc-DL-Ala-OH 化学的及び物理的性質
名前と識別子
-
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
- ALANINE,N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]
- Alanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- FMOC-DL-ALA-OH
- Fmoc-D-Ala-OH*2H2O
- Fmoc-DL-alanine
- FMOC-N-D-alanine
- N-Fmoc-D-alanine
- N-Fmoc-L-alanine
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- NSC334296
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Oprea1_300984
- HMS1667P01
- SY032452
- (((9H-Fluoren-9-yl)me
- A874550
- EINECS 252-660-6
- NSC 334296
- L-Alanine-2,3,3,3-d4, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- FT-0629916
- Fmoc-Ala-OH (U-13C3, U-15N)
- 284665-07-2
- Fmoc-L-alanine,max.6%H2O
- AB02478
- SCHEMBL178736
- CHEMBL46758
- AS-12707
- DTXSID20275950
- CCG-56520
- NSC-334296
- (((9H-Fluoren-9-yl)methoxy)carbonyl)alanine
- DTXSID70865784
- AS-82750
- CS-0045006
- MFCD00062960
- AKOS009157226
- FT-0629925
- AB01617
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
- L-ALANINE-3,3,3-D3-N-FMOC
- 35661-39-3 (unlabeled)
- HY-W052227
- CERAPP_39542
- EN300-296335
- SR-01000645470-1
- 225101-64-4
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- 35661-38-2
- Fmoc-Ala-OH (2-13C)
- L-ALANINE-2-D1-N-FMOC
- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)PROPANOIC ACID
- SY024086
- N-Fmoc-D-alanine(content 6%H2O)
- DB-238317
- N-(9-Fluorenylmethoxycarbonyl)-L-alpha-alanine
- L-ALANINE-N-FMOC (3,3,3-D3, 98%)
- N-9-Fluorenylmethoxycarbonyl-D-alanine
- L-ALANINE-N-FMOC (2,3,3,3-D4, 98%)
- FMOC-D-Ala-OH;FMOC-D-alanine
- Fmoc-L-Alanine monohydrate
- DB-056396
- Fmoc-DL-Ala-OH
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- MDL: MFCD01456463
- インチ: 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)
- InChIKey: QWXZOFZKSQXPDC-UHFFFAOYSA-N
- ほほえんだ: O(C(N([H])C([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 311.11600
- どういたいしつりょう: 311.116
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- PSA: 79.12000
- LogP: 3.20260
Fmoc-DL-Ala-OH セキュリティ情報
Fmoc-DL-Ala-OH 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Fmoc-DL-Ala-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115646-10g |
Fmoc-DL-Ala-OH |
35661-38-2 | 98% | 10g |
¥75.00 | 2024-05-17 | |
Enamine | EN300-296335-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
35661-38-2 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-296335-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
35661-38-2 | 95.0% | 2.5g |
$20.0 | 2025-03-19 | |
eNovation Chemicals LLC | Y1289966-100g |
FMOC-DL-ALA-OH |
35661-38-2 | 98% | 100g |
$95 | 2024-06-06 | |
eNovation Chemicals LLC | D540607-10g |
2-((((9H-Fluoren-9-yl)Methoxy)carbonyl)aMino)propanoic acid |
35661-38-2 | 97% | 10g |
$120 | 2024-05-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H915576-5g |
(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine |
35661-38-2 | 95% | 5g |
¥74.00 | 2022-01-14 | |
Enamine | EN300-296335-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
35661-38-2 | 95.0% | 10.0g |
$22.0 | 2025-03-19 | |
MedChemExpress | HY-W052227-5g |
Fmoc-DL-Ala-OH |
35661-38-2 | 5g |
¥500 | 2024-04-18 | ||
Aaron | AR00C7PL-5g |
Fmoc-DL-Ala-OH |
35661-38-2 | 98% | 5g |
$5.00 | 2025-01-24 | |
A2B Chem LLC | AF68765-100g |
FMOC-DL-ALA-OH |
35661-38-2 | 98% | 100g |
$41.00 | 2024-04-20 |
Fmoc-DL-Ala-OH 関連文献
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
Fmoc-DL-Ala-OHに関する追加情報
Professional Introduction to Fmoc-DL-Ala-OH (CAS No. 35661-38-2)
Fmoc-DL-Ala-OH, with the chemical name N-(9-fluorenylmethoxycarbonyl)-DL-alanine, is a critical intermediate in the field of peptide synthesis and pharmaceutical research. This compound, identified by its CAS number 35661-38-2, plays a pivotal role in the development of various bioactive molecules, particularly in the realm of peptidomimetics and enzyme inhibitors. The unique structural properties of Fmoc-DL-Ala-OH make it an invaluable tool for synthetic chemists and biologists alike.
The Fmoc (fluorenylmethyloxycarbonyl) group is a protective group commonly used in solid-phase peptide synthesis (SPPS). It selectively prevents the amino group of the peptide from reacting under harsh conditions, allowing for precise control over the synthesis process. The use of DL-Ala (DL-alanine) rather than L-Ala or D-Ala provides additional flexibility in peptide design, enabling the creation of enantiomeric mixtures that can exhibit different biological activities. This aspect is particularly relevant in the development of chiral drugs, where the stereochemistry of a molecule can significantly influence its efficacy and safety.
In recent years, there has been a growing interest in the application of Fmoc-DL-Ala-OH in the development of novel therapeutic agents. For instance, researchers have explored its use in creating peptidomimetics that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. These peptidomimetics have shown promise in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The ability to incorporate DL-Ala into these molecules allows for fine-tuning of their biological activity, making them more selective and potent.
The pharmaceutical industry has also leveraged Fmoc-DL-Ala-OH in the synthesis of enzyme inhibitors. Enzyme inhibition is a key strategy in drug design, as many diseases are caused by enzymatic dysregulation. By developing inhibitors that target specific enzymes, researchers can modulate biological pathways and alleviate symptoms. The use of Fmoc-DL-Ala-OH as a building block has enabled the creation of inhibitors with high specificity and low toxicity. For example, studies have demonstrated its utility in designing inhibitors for proteases involved in cancer progression and inflammatory responses.
Advances in synthetic methodologies have further enhanced the utility of Fmoc-DL-Ala-OH. Modern techniques such as automated solid-phase peptide synthesis (ASPPS) have made it possible to produce complex peptides with greater efficiency and accuracy. Additionally, innovations in derivatization strategies have expanded the range of possible modifications to peptides incorporating DL-Ala. These advancements have opened new avenues for drug discovery and molecular biology research.
The role of computational chemistry and molecular modeling has also been instrumental in optimizing the use of Fmoc-DL-Ala-OH. By simulating interactions between peptides and their targets, researchers can predict binding affinities and optimize lead compounds before conducting expensive wet-lab experiments. This approach has significantly reduced the time and cost associated with drug development while improving success rates.
In conclusion, Fmoc-DL-Ala-OH (CAS No. 35661-38-2) is a versatile and essential compound in modern chemical biology and pharmaceutical research. Its unique properties make it an indispensable tool for synthesizing peptidomimetics, enzyme inhibitors, and other bioactive molecules. As research continues to uncover new applications for this compound, its importance is only expected to grow.
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